molecular formula C8H9N3O B3032090 7-Amino-3,4-dihydroquinazolin-2(1H)-one CAS No. 1042972-67-7

7-Amino-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B3032090
CAS No.: 1042972-67-7
M. Wt: 163.18
InChI Key: QKIGVMPBZNAVLT-UHFFFAOYSA-N
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Description

7-Amino-3,4-dihydroquinazolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure with an amino group at the 7th position and a carbonyl group at the 2nd position. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with formamide or formic acid under heating conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield, purity, and cost-effectiveness. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 7-Amino-3,4-dihydroquinazolin-2(1H)-one can undergo oxidation reactions, typically resulting in the formation of quinazolinone derivatives with modified functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding 7-amino-3,4-dihydroquinazolin-2-ol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with modified functional groups.

    Reduction: 7-Amino-3,4-dihydroquinazolin-2-ol.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Amino-3,4-dihydroquinazolin-2(1H)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. Its biological activity may involve inhibition of enzymes or interaction with cellular receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-2(1H)-one: Lacks the amino group at the 7th position.

    3,4-Dihydroquinazolin-2(1H)-one: Lacks the amino group at the 7th position.

    7-Aminoquinazolin-2(1H)-one: Lacks the dihydro structure at the 3rd and 4th positions.

Uniqueness

7-Amino-3,4-dihydroquinazolin-2(1H)-one is unique due to the presence of both the amino group at the 7th position and the dihydro structure at the 3rd and 4th positions. This combination of features contributes to its distinct chemical reactivity and potential biological activities.

Biological Activity

7-Amino-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula: C8H9N3O
  • SMILES: C1C2=C(C=C(C=C2)N)NC(=O)N1
  • InChI: InChI=1S/C8H9N3O/c9-6-2-...

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins involved in disease processes.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity Against Cancer Cell Lines:
    • In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer).
    • For instance, compounds derived from this structure showed IC50 values ranging from 22.76 μM to 45.41 μM against A2780 cells, indicating potent anti-proliferative effects (Table 1) .
CompoundCell LineIC50 (μM)
CA1-eA278022.76
CA1-gA278024.94
CA1-eHepG237.59
CA1-gMDA-MB-23170-90
  • Mechanisms of Action:
    • The compound may inhibit key signaling pathways involved in tumor growth and metastasis. For example, it has been suggested that it can bind to the active site of HER2 protein, a known target in breast cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects:

  • Antimicrobial Testing:
    • The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent. Further studies are needed to elucidate the specific mechanisms through which it exerts these effects.

Case Studies and Research Findings

Several research initiatives have focused on the biological activities of quinazolinone derivatives:

  • Study on Quinazolinone Derivatives:
    • A study highlighted that modifications in the quinazolinone structure significantly affect biological activity. For example, altering substituents on the nitrogen atoms led to varying degrees of cytotoxicity against cancer cells .

Properties

IUPAC Name

7-amino-3,4-dihydro-1H-quinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-3H,4,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIGVMPBZNAVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725602
Record name 7-Amino-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042972-67-7
Record name 7-Amino-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20725602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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